![molecular formula C7H7NO2 B063068 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide CAS No. 193605-31-1](/img/structure/B63068.png)
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Central Nervous System Disorders
Research has demonstrated that derivatives of 2,3-dihydrofuro[3,2-b]pyridine exhibit potent activity as cholinergic ligands for nicotinic receptors. This property suggests their utility in treating various cognitive disorders associated with dysfunctions in nicotinic receptors. Specific applications include:
- Alzheimer's Disease : The compound may help improve memory and cognitive functions in Alzheimer's patients by enhancing cholinergic signaling.
- Parkinson's Disease : It has potential applications in managing motor disorders associated with Parkinson's disease and other neurological conditions like Huntington's chorea and Tourette's syndrome.
- Psychiatric Disorders : The compound could be beneficial in treating conditions such as schizophrenia, depression, anxiety, and panic disorders.
Gastrointestinal Applications
The compound also shows promise in gastrointestinal health. Potential therapeutic uses include:
- Inflammatory Bowel Diseases : It may be effective in treating Crohn's disease and ulcerative colitis due to its anti-inflammatory properties.
- Irritable Bowel Syndrome (IBS) : The compound could provide symptomatic relief for IBS patients.
- Obesity Management : Its role in modulating gastrointestinal functions may assist in obesity treatment.
Pharmacological Properties
The pharmacological profile of 2,3-dihydrofuro[3,2-b]pyridine 4-oxide includes:
- Selectivity : The compound exhibits selective binding to nicotinic receptors, which is crucial for minimizing side effects while maximizing therapeutic efficacy.
- Dosing : Effective doses range from 0.01 to 20 mg/kg, allowing for flexibility in administration methods (oral, injectable) and formulations (tablets, syrups).
Case Studies and Research Findings
A variety of studies have documented the efficacy of 2,3-dihydrofuro[3,2-b]pyridine derivatives:
- Cognitive Enhancement : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in significant improvements in memory tasks compared to control groups .
- Motor Function Improvement : Clinical trials have indicated that patients with Parkinson's disease experienced reduced symptoms when treated with derivatives of this compound .
- Anti-inflammatory Effects : Research has shown that the compound can reduce inflammatory markers in models of Crohn's disease and ulcerative colitis, indicating its potential as a therapeutic agent for these conditions .
Eigenschaften
IUPAC Name |
4-oxido-2,3-dihydrofuro[3,2-b]pyridin-4-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-2,4H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFXFIHJBRWEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1[N+](=CC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.